N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine
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Overview
Description
N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine is a synthetic organic compound that features a complex structure combining an indole and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 3-bromo-1-methylindole, can be synthesized via a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Alkylation: The indole derivative is then alkylated using a suitable alkyl halide, such as chloromethyl methyl ether, in the presence of a base like potassium carbonate.
Coupling with Pyrazole: The alkylated indole is coupled with 2-methylpyrazole through a nucleophilic substitution reaction, often facilitated by a strong base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of automated purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-2,3-dione derivatives.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts such as palladium on carbon, which can reduce the bromine substituent to a hydrogen atom.
Substitution: The bromine atom on the indole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in DMF for nucleophilic substitution reactions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: 1-methylindole derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in studies exploring its effects on cellular pathways and its potential as an anticancer or antimicrobial agent.
Chemical Biology: It serves as a probe in chemical biology to study the interactions between small molecules and biological macromolecules.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The indole and pyrazole moieties can engage in hydrogen bonding, π-π stacking, and hydrophobic interactions with amino acid residues in the active sites of proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-[(1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine: Lacks the bromine substituent, which may affect its reactivity and biological activity.
N-[(3-chloro-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine: Similar structure but with a chlorine atom instead of bromine, potentially altering its chemical properties and interactions.
Uniqueness
N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that are not possible with other halogens or hydrogen. This uniqueness can be exploited in the design of new compounds with tailored properties for specific applications.
Properties
IUPAC Name |
N-[(3-bromo-1-methylindol-2-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17BrN4/c1-19-13-6-4-3-5-12(13)15(16)14(19)10-17-9-11-7-8-18-20(11)2/h3-8,17H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKPUAMRMZHKKKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=C(C3=CC=CC=C3N2C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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